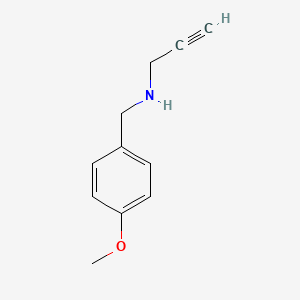

N-(4-methoxybenzyl)prop-2-yn-1-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h1,4-7,12H,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGHMJGUTONMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406051 | |

| Record name | STK511465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98729-72-7 | |

| Record name | STK511465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methoxybenzyl Prop 2 Yn 1 Amine and Analogous Propargylamines

Direct Synthetic Routes to N-(4-methoxybenzyl)prop-2-yn-1-amine

Direct synthetic routes offer a straightforward approach to this compound, typically involving the formation of a bond between the nitrogen atom of 4-methoxybenzylamine (B45378) and a propargyl group.

N-Alkylation Approaches with Propargyl Halides

A common and traditional method for the synthesis of propargylamines is the N-alkylation of a primary or secondary amine with a propargyl halide. researchgate.net In the case of this compound, this would involve the reaction of 4-methoxybenzylamine with a propargyl halide, such as propargyl bromide or propargyl chloride.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield. Common bases include potassium carbonate and triethylamine. orgsyn.org

Table 1: Example of N-Alkylation for a Secondary Amine

| Amine | Alkylating Agent | Base | Solvent | Product |

|---|

This table illustrates a similar N-alkylation reaction from the literature, providing a general representation of the conditions that could be adapted for the synthesis of this compound. orgsyn.org

Reductive Amination Strategies Involving 4-Methoxybenzaldehyde (B44291) and Propargylamine (B41283) Derivatives

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. researchgate.net This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.netlibretexts.org

For the synthesis of this compound, this strategy would involve the reaction of 4-methoxybenzaldehyde with propargylamine to form an intermediate imine. This imine is subsequently reduced using a suitable reducing agent to yield the target secondary amine. wikipedia.org

A key advantage of this method is the ability to perform it as a "one-pot" reaction by choosing a reducing agent that is selective for the imine in the presence of the starting aldehyde. wikipedia.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose as they are less reactive towards aldehydes and ketones compared to imines. masterorganicchemistry.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium borohydride (B1222165) (NaBH4) | A common, inexpensive, and safe reducing agent. mdpi.com |

| Sodium cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

Multicomponent Reaction (MCR) Approaches for Propargylamine Synthesis

Multicomponent reactions (MCRs) are one-pot processes where three or more starting materials react to form a single product, incorporating most of the atoms from the reactants. nih.gov These reactions are highly efficient and atom-economical.

A³ Coupling Reactions (Aldehyde-Alkyne-Amine)

The A³ coupling reaction is a prominent MCR for the synthesis of propargylamines. phytojournal.comresearchgate.net This reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. researchgate.net The general mechanism is believed to involve the metal catalyst activating the terminal alkyne, which then undergoes nucleophilic addition to an iminium ion generated in situ from the aldehyde and amine. rsc.org

To synthesize this compound via an A³ coupling, 4-methoxybenzaldehyde, acetylene (B1199291) (or a suitable acetylene equivalent), and an amine would be the reactants. The reaction can be catalyzed by various metals, with copper being one of the most frequently used due to its low cost and high reactivity. rsc.org

Exploration of Substrate Scope and Functional Group Tolerance in MCRs

The A³ coupling reaction and its variations have been extensively studied to explore their substrate scope and functional group tolerance. phytojournal.comnih.gov Research has shown that a wide variety of aldehydes, alkynes, and amines can be successfully employed in these reactions. phytojournal.com

The reaction is generally tolerant of a range of functional groups on all three components. For the aldehyde component, both aromatic and aliphatic aldehydes can be used. nih.gov Similarly, the alkyne can bear various substituents. The amine component can be a primary or secondary amine. nih.gov This broad substrate scope makes MCRs a versatile tool for generating diverse libraries of propargylamines. rsc.org

Metal-Catalyzed Synthetic Protocols for Propargylamines

Various metal catalysts have been employed to facilitate the synthesis of propargylamines. Transition metals like copper, gold, palladium, and silver have been shown to be effective catalysts for A³ coupling and other related reactions. researchgate.netresearchgate.netacs.org

The choice of metal catalyst can influence the reaction conditions and the efficiency of the synthesis. For instance, copper catalysts are often used under mild conditions and can be employed in solvent-free systems. rsc.org Palladium catalysts, such as Pd(OAc)₂, have also been shown to be effective. acs.org The development of magnetically recoverable catalysts, such as copper ferrite (B1171679) nanoparticles (CuFe₂O₄ NPs), has also been explored to facilitate catalyst separation and reuse. researchgate.net

Recent advancements have also focused on the direct conversion of α-C–H bonds of N-alkylamines into α-C–alkynyl bonds, promoted by cooperative actions of Lewis acids and copper-based complexes, offering an alternative to traditional oxidative methods. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxybenzylamine |

| Propargyl bromide |

| Propargyl chloride |

| Potassium carbonate |

| Triethylamine |

| 4-Methoxybenzaldehyde |

| Propargylamine |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Acetylene |

| Copper |

| Gold |

| Palladium |

| Silver |

| Palladium(II) acetate |

| Copper ferrite |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide |

| 3-phenylpropyl bromide |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide |

Gold(I)-Catalyzed Hydroamination and Related Transformations of Alkynes

Gold(I) complexes have emerged as powerful catalysts for the hydroamination of alkynes, a reaction that involves the addition of an amine to a carbon-carbon triple bond. mdpi.comfrontiersin.org This method provides a direct and atom-economical route to enamines and imines, which can be subsequently reduced to the desired propargylamines. The catalytic activity of gold(I) is attributed to its ability to activate the alkyne, making it susceptible to nucleophilic attack by the amine. nih.gov

The intermolecular hydroamination of alkynes with primary arylamines, catalyzed by N-heterocyclic carbene (NHC)-gold(I) complexes, has been shown to produce 1,2-dihydroquinoline (B8789712) derivatives in high yields. mdpi.com In some cases, a silver salt is used as a co-catalyst to abstract a halide from the gold complex, generating a more active cationic species. mdpi.comfrontiersin.org The reaction conditions, including the choice of solvent and co-catalyst, can significantly influence the efficiency of the catalytic system. frontiersin.org

Furthermore, gold(I) catalysis can facilitate tandem reactions, such as hydroamination followed by hydroarylation, to construct complex molecular scaffolds. nih.gov The versatility of gold catalysts is also demonstrated in their ability to promote the synthesis of amines through a triple cascade catalysis involving Au-H/Au+/Au-H relay, showcasing exceptional functional group tolerance. nih.gov

Zirconium-Catalyzed Hydroaminoalkylation of Alkynes

Zirconium-based catalysts offer an alternative and complementary approach for the synthesis of substituted amines. Zirconium-catalyzed hydroaminoalkylation of alkynes provides an atom-economic method to access α,β,γ-substituted allylic amines. digitellinc.comnih.govfigshare.com This reaction involves the addition of an α-C-H bond of an amine across the C-C triple bond of an alkyne. researchgate.netdigitellinc.com

The catalytic system often utilizes a zirconium precursor, such as Zr(NMe2)4, in combination with a suitable ligand, like a tethered bis(ureate) ligand. researchgate.netdigitellinc.comnih.govfigshare.com The open coordination sphere at the zirconium center, facilitated by the ligand, is crucial for the coordination of substrates and for promoting catalytic turnover. nih.govfigshare.comresearchgate.net This methodology has been shown to be compatible with a range of N-benzylanilines and internal alkynes, yielding the corresponding allylic amines as the sole organic products. digitellinc.comnih.govfigshare.com

Stoichiometric studies of model intermediates have provided insights into the reaction mechanism, suggesting the involvement of zirconaaziridine species. researchgate.net This catalytic approach represents a novel disconnection for the synthesis of allylic amines and provides a platform for further improvements in activity, regioselectivity, and stereoselectivity. digitellinc.com

Titanium-Magnesium Catalyzed Carbocyclization of N-Allyl-N-propargyl Amines

Titanium, an earth-abundant and inexpensive metal, has demonstrated utility in the synthesis of nitrogen-containing heterocycles. ubc.ca A notable application is the Ti-Mg-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines. researchgate.net This reaction, when carried out with Et2Zn, leads to the regio- and stereoselective formation of methylenepyrrolidine derivatives in high yields. researchgate.net

The catalytic system typically involves Ti(O-iPr)4 and EtMgBr. researchgate.net The reaction proceeds through the carbocyclization of the N-allyl-N-propargyl amine with an organozinc reagent. Subsequent hydrolysis or deuterolysis of the resulting organozinc intermediate affords the final product. researchgate.net This methodology has also been applied to the synthesis of piperidine (B6355638) derivatives. researchgate.net

The development of such titanium-catalyzed reactions highlights the potential of early transition metals in fine chemical synthesis, offering atom-economic and efficient routes to complex nitrogen-containing molecules. ubc.ca

Palladium-Catalyzed Coupling Reactions in Propargylamine Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions are characterized by their mild conditions and high tolerance for various functional groups. nobelprize.org While the direct synthesis of this compound via a single palladium-catalyzed coupling is less common, related methodologies are crucial for synthesizing precursors or analogous structures.

For instance, palladium catalysts are employed in the cyclization amination of propargylamines with 1,3-dienes to produce chloromethylene pyrrolidines. researchgate.net This reaction demonstrates the ability of palladium to facilitate complex transformations involving propargylamine substrates. The Heck, Suzuki, Negishi, and Sonogashira reactions are prominent examples of palladium-catalyzed couplings that can be strategically used to construct the carbon skeletons of precursors to complex propargylamines. nobelprize.orgyoutube.comyoutube.com

The general mechanism for many of these cross-coupling reactions involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations in Propargylamine Formation

The synthesis of propargylamines often requires careful control over chemo-, regio-, and stereoselectivity, particularly when multiple functional groups are present or when chiral centers are being established.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of propargylamines, this is crucial when dealing with substrates containing other reactive sites. For example, in multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine), the catalyst must selectively promote the desired C-C and C-N bond formations without inducing side reactions. phytojournal.com

Regioselectivity is the control of where a reaction occurs on a molecule. In the hydroamination or hydroaminoalkylation of unsymmetrical alkynes, the regioselectivity determines which carbon of the alkyne forms a bond with the nitrogen and which forms a bond with the hydrogen or alkyl group. The choice of catalyst and ligands can significantly influence this outcome. For instance, Ti-Mg-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn affords methylenepyrrolidine derivatives with high regioselectivity. researchgate.net

Stereoselectivity involves the preferential formation of one stereoisomer over another. This is particularly important in the synthesis of chiral propargylamines, which are valuable in pharmaceutical applications. nih.gov Enantioselective approaches have been developed for propargylamine synthesis, often employing chiral ligands on the metal catalyst to induce asymmetry. nih.govacs.org For example, the enantioselective conversion of an α-amino C(sp³)–H bond into a α-C–alkynyl bond can be achieved with high diastereoselectivity and enantioselectivity using cooperative Lewis acid and copper catalysis. nih.gov

Interactive Data Table of Synthetic Methodologies

| Catalytic System | Reaction Type | Key Features | Typical Products |

|---|---|---|---|

| Gold(I) Complexes | Hydroamination/Transformations of Alkynes | Atom-economical, mild conditions, can facilitate tandem reactions. mdpi.comnih.gov | Enamines, imines, 1,2-dihydroquinolines. mdpi.com |

| Zirconium-based Catalysts | Hydroaminoalkylation of Alkynes | Atom-economic, forms α,β,γ-substituted allylic amines. digitellinc.comnih.govfigshare.com | Allylic amines. digitellinc.com |

| Titanium-Magnesium Catalysts | Carbocyclization of N-Allyl-N-propargyl Amines | Regio- and stereoselective formation of N-heterocycles. researchgate.net | Methylenepyrrolidines, piperidines. researchgate.net |

| Palladium Complexes | Coupling Reactions | High functional group tolerance, versatile for C-C and C-N bond formation. nobelprize.org | Varied, including substituted alkynes and pyrrolidines. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of N 4 Methoxybenzyl Prop 2 Yn 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N-(4-methoxybenzyl)prop-2-yn-1-amine and its analogs. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the proton and carbon environments, as well as their connectivity, can be established.

¹H and ¹³C NMR Chemical Shift Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the range of δ 6.8-7.3 ppm, indicative of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.8 ppm. The benzylic protons (CH2 next to the nitrogen and the aromatic ring) are expected to resonate as a singlet at approximately δ 3.7-3.8 ppm. The propargyl group gives rise to a triplet for the acetylenic proton at roughly δ 2.2 ppm and a doublet for the methylene (B1212753) protons adjacent to the nitrogen at around δ 3.4 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbons of the 4-methoxyphenyl ring are observed in the aromatic region (δ 114-159 ppm), with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself gives a signal around δ 55 ppm. The benzylic carbon is typically found near δ 53 ppm. The acetylenic carbons of the propargyl group have characteristic shifts, with the terminal alkyne carbon appearing around δ 71 ppm and the internal alkyne carbon at approximately δ 81 ppm. The methylene carbon of the propargyl group is expected at about δ 38 ppm.

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| This compound (Expected) | Aromatic CH | ~6.8-7.3 (d) | ~114-130 |

| Aromatic C-O | - | ~159 | |

| -OCH₃ | ~3.8 (s) | ~55 | |

| Benzyl-CH₂ | ~3.7-3.8 (s) | ~53 | |

| Propargyl-CH₂ | ~3.4 (d) | ~38 | |

| Acetylenic C-H | ~2.2 (t) | ~71 (C-H), ~81 (C-C) | |

| 4-Methoxybenzylamine (B45378) | Aromatic CH | 6.86 (d), 7.20 (d) | - |

| -OCH₃ | 3.77 (s) | - | |

| Benzyl-CH₂ | 3.75 (s) | - |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques are pivotal in confirming the structural assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. For this compound, an HSQC experiment would show cross-peaks connecting the signals of the aromatic protons to their corresponding carbons, the methoxy protons to the methoxy carbon, and the methylene protons to their respective methylene carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between different functional groups. For instance, HMBC would show correlations from the benzylic protons to the aromatic carbons and the propargyl methylene carbon, confirming the linkage of these fragments through the nitrogen atom.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would show a correlation between the propargyl methylene protons and the acetylenic proton.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. While less critical for a relatively flexible molecule like this compound, it can be valuable for determining the stereochemistry of more rigid derivatives.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₃NO), the expected exact mass is approximately 175.0997 g/mol .

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ is formed. This ion can then undergo fragmentation through various pathways. A prominent fragmentation pathway for this compound would be the cleavage of the benzylic C-N bond, leading to the formation of the very stable 4-methoxybenzyl cation (tropylium ion) at m/z 121. This is often the base peak in the mass spectrum of such compounds. Another likely fragmentation involves the loss of a hydrogen atom from the molecular ion to give an [M-1]⁺ peak. Cleavage of the propargyl group can also occur, leading to fragments corresponding to the loss of C₃H₃.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Cleavage of the benzylic C-N bond |

| 91 | [C₇H₇]⁺ | Loss of methoxy group from the 4-methoxybenzyl cation |

| 54 | [C₄H₆]⁺ | Fragment from the propargyl amine moiety |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

A sharp, weak band around 3300 cm⁻¹ is indicative of the acetylenic C-H stretch. The C≡C triple bond stretch would appear as a weak absorption in the region of 2100-2260 cm⁻¹. The C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The strong absorption band for the C-O stretch of the methoxy group would be observed around 1250 cm⁻¹. The N-H stretching of the secondary amine would present as a weak to medium band in the 3300-3500 cm⁻¹ region.

IR spectroscopy is also a valuable tool for monitoring chemical reactions. For example, during the synthesis of this compound from 4-methoxybenzylamine and a propargyl halide, the appearance of the characteristic alkyne absorptions can be used to track the progress of the reaction.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 (weak-medium) |

| Acetylenic C-H | Stretch | ~3300 (sharp, weak) |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C≡C | Stretch | 2100-2260 (weak) |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O (ether) | Stretch | ~1250 (strong) |

| C-N | Stretch | 1020-1250 |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

The structural information obtained from X-ray crystallography complements the data from spectroscopic techniques, providing a complete and unambiguous characterization of this compound derivatives.

Computational and Theoretical Investigations of N 4 Methoxybenzyl Prop 2 Yn 1 Amine Chemistry

Density Functional Theory (DFT) Studies

DFT has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational efficiency. mdpi.com It is particularly well-suited for examining the properties of N-(4-methoxybenzyl)prop-2-yn-1-amine.

The initial step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. nih.govirjweb.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. These calculations are often performed using a functional like B3LYP with a suitable basis set such as 6-311G(d,p). nih.govnih.gov

The electronic structure of the molecule is primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govchalcogen.ro A smaller gap suggests higher reactivity. chalcogen.ro

For this compound, the HOMO is expected to be localized on the electron-rich 4-methoxybenzyl group and the nitrogen atom, while the LUMO is likely to be distributed over the propargyl group. The calculated HOMO-LUMO gap provides insight into the molecule's electronic transitions and its potential behavior in chemical reactions. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.17 |

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.net By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. researchgate.netresearchgate.net These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. researchgate.net

The calculated spectrum allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental spectra. mdpi.com For instance, the characteristic stretching frequencies of the C≡C triple bond in the propargyl group, the C-N bond, and the various vibrations of the 4-methoxybenzyl ring can be precisely identified. This detailed assignment provides a deeper understanding of the molecule's structural dynamics. researchgate.net

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(C≡C) | 2125 | 2120 | Alkyne C≡C stretch |

| ν(C-H, alkyne) | 3305 | 3298 | Alkyne C-H stretch |

| ν(C-O-C) | 1250 | 1245 | Aryl-ether stretch |

| ν(C-N) | 1180 | 1175 | C-N stretch |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. materialsciencejournal.orgq-chem.com This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. materialsciencejournal.orgresearchgate.net For this compound, NBO analysis can quantify the delocalization of electron density from the lone pair of the nitrogen atom and the π-system of the benzene (B151609) ring into the antibonding orbitals of adjacent groups.

The stabilization energies associated with these donor-acceptor interactions can be calculated, providing a quantitative measure of their significance. uba.arresearchgate.net This information reveals the nature of the bonding and the electronic communication between the different functional groups within the molecule. materialsciencejournal.org

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-C, propargyl) | 3.5 |

| π(C-C, ring) | σ(C-N) | 2.1 |

| LP(2) O | π*(C-C, ring) | 5.2 |

Quantum Chemical Calculations of Reactivity and Stability Profiles

Quantum chemical calculations can provide valuable descriptors of a molecule's reactivity and stability. epstem.netresearchgate.net Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. mdpi.comirjweb.com These descriptors help in predicting the molecule's behavior in different chemical environments and its propensity to undergo various types of reactions. mdpi.com

The molecular electrostatic potential (MEP) surface is another important tool for understanding reactivity. dergipark.org.trnih.gov It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the acidic alkyne proton.

Molecular Modeling and Dynamics Simulations for Elucidating Reaction Pathways and Catalytic Mechanisms

Molecular modeling and dynamics simulations are essential for studying the mechanisms of reactions involving this compound. chalcogen.ro These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. researchgate.net This is particularly relevant for understanding its role in catalytic cycles, such as those involving transition metals.

By simulating the dynamic behavior of the molecule and its interactions with catalysts or other reactants, detailed insights into the reaction mechanism can be obtained. mdpi.com This includes understanding the role of conformational changes and solvent effects on the reaction outcome.

Ligand Design Principles in Catalysis Guided by Computational Insights for Propargylamine (B41283) Transformations

Propargylamines, including this compound, are valuable building blocks in organic synthesis and can participate in a variety of transition metal-catalyzed transformations. Computational chemistry plays a crucial role in the rational design of ligands that can control the activity and selectivity of these catalytic reactions. semanticscholar.orgresearchgate.net

By computationally screening different ligand structures, it is possible to identify key steric and electronic features that influence the catalytic performance. semanticscholar.orgmdpi.com For instance, DFT calculations can be used to model the interaction of this compound with a metal center bearing different ligands, allowing for the prediction of which ligands will favor the desired reaction pathway. researchgate.net This computational approach accelerates the discovery of new and improved catalysts for propargylamine transformations. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The dual functionality of N-(4-methoxybenzyl)prop-2-yn-1-amine makes it an exemplary building block for the synthesis of diverse heterocyclic systems. The propargyl group (the prop-2-yn-1-yl moiety) serves as a versatile handle for cyclization reactions, while the nitrogen atom acts as a key heteroatom incorporated into the final ring structure.

Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of the propargylamine (B41283) skeleton is harnessed to construct a variety of saturated and unsaturated nitrogen-containing rings.

Pyrroles and Pyrrolidines: While direct cyclization of this compound into pyrroles is not the most common route, its derivatives are instrumental in their synthesis. The transformation of propargylamines into pyrroles is a well-established method in organic chemistry.

Quinolines: Propargylamines are valuable precursors for the synthesis of the quinoline (B57606) core. researchgate.net Palladium-catalyzed reactions, for example, can promote the cyclization of N-aryl propargylamines. In a typical reaction, the triple bond is activated by the palladium catalyst, facilitating an intramolecular nucleophilic attack from the N-substituted aromatic ring to form the quinoline structure.

Oxazolidinones: The synthesis of oxazolidinones can be achieved from propargylic amines through reactions involving carbon dioxide. nih.gov Catalytic systems, such as those employing silver or copper complexes, facilitate the incorporation of CO2 to form the 5-methylene-2-oxazolidinone intermediate, which is a key step in building the heterocyclic ring. nih.gov

Phenanthrolines: The 4-methoxybenzyl group, which is a key feature of the title compound, has been directly utilized in the synthesis of phenanthrolinium salts. For instance, (1)-N-4'-methoxybenzyl-1,10-phenanthrolinium bromide was synthesized by reacting 4-methoxybenzyl bromide with 1,10-phenanthroline. nih.gov This highlights the role of the N-(4-methoxybenzyl) moiety as a critical substituent for creating functionalized phenanthroline derivatives.

Indolizines: The synthesis of the indolizine (B1195054) nucleus, a fused bicyclic heteroaromatic system, can be achieved using propargylamine derivatives. Tandem reactions catalyzed by palladium and copper can effectively couple propargyl amines with heteroaryl bromides, followed by a cycloisomerization step to yield the final indolizine product.

Formation of Five-Membered Heteroaromatics

The propargyl group is a key synthon for constructing various five-membered aromatic heterocycles containing additional heteroatoms besides nitrogen.

Oxazoles: A prevalent method for synthesizing oxazoles involves the cyclization of N-propargylamides. nih.govslideshare.net this compound can be readily acylated to form the corresponding amide. Subsequent base-catalyzed or metal-catalyzed (e.g., gold or palladium) cycloisomerization promotes a 5-endo-dig cyclization to form the oxazole (B20620) ring. nih.govyoutube.com The reaction often proceeds through an allenic intermediate. youtube.com

| Precursor | Catalyst/Reagent | Product Type | Ref. |

| N-Propargylamide | Base (NaH or K2CO3) | Substituted Oxazole | youtube.com |

| N-Propargylamide | Gold (Au) / Copper (Cu) | Alkyl Oxazole | nih.gov |

| N-Propargylamide | Palladium (Pd) | 2,5-Disubstituted Oxazole | slideshare.net |

Imidazoles, Pyrazoles, and Thiazoles: The N-propargylamine scaffold is a versatile starting point for these heterocycles.

Thiazoles: The reaction between N-propargylamines and isothiocyanates is a powerful method for synthesizing 2-aminothiazoles. This reaction can be catalyzed by acids like p-toluenesulfonic acid (PTSA) and is often accelerated by microwave irradiation. Another route involves the reaction of N-propargylamines with carbon disulfide, which leads to 5-methylenethiazolidine-2-thiones.

| Reactants | Catalyst/Conditions | Product Type | Ref. |

| N-Propargylamine + Isothiocyanate | p-Toluenesulfonic acid (PTSA), MW | 2-Aminothiazole | |

| N-Propargylamine + Carbon Disulfide | Thermal | 5-Methylenethiazolidine-2-thione |

Preparation of Pyrazine (B50134) Derivatives via Annulation Reactions

The synthesis of pyrazines from propargylamines represents a notable application of annulation chemistry. A gold(I)-catalyzed reaction between a propargyl amine and an aldehyde can produce 2,5-disubstituted pyrazines. nih.gov The proposed mechanism involves the dimerization of the propargyl amine via hydroamination to form an α-amino enamine intermediate. This intermediate then undergoes an aldol (B89426) addition with the aldehyde, followed by intramolecular hydroamination and dehydration/isomerization to construct the pyrazine ring. nih.gov While this method is effective for the parent propargylamine, its application to N-substituted variants like this compound can be challenging, and in some cases, may not yield the desired pyrazine derivatives. nih.gov

Role in Polymer Chemistry

The terminal alkyne group of this compound is a key functional handle for its use in polymer chemistry, allowing it to be used as a monomer or as a unit for post-polymerization modification.

Synthesis of Propargylamine-Functionalized Monomers

This compound can itself be considered a functional monomer. Its terminal alkyne is available for polymerization reactions, particularly through cycloaddition pathways. Furthermore, it can be used as a building block to synthesize more complex monomers. For example, similar N-alkynyl amines have been used to create monomers for electropolymerization by reacting them with aromatic systems like dithieno[3,2-b:2′,3′-d]pyrrole (DTP). This approach allows for the introduction of the versatile propargyl group into a polymerizable core, which can then be used for further functionalization.

Incorporation into Macromolecular Architectures via "Click" Chemistry

The terminal alkyne of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction provides a highly efficient and regioselective method for covalently linking the alkyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable 1,2,3-triazole linkage.

This powerful conjugation strategy allows for the incorporation of the this compound unit into large and complex macromolecular structures. For instance, it can be "clicked" onto azide-functionalized polymer backbones, the surface of nanoparticles, or biomolecules. This process is highly valued for its reliability, high yield, and tolerance of a wide variety of functional groups. The use of N-propargyl iminosugars in CuAAC reactions to create complex pseudo-disaccharides serves as a strong precedent for how this compound can be similarly employed to build well-defined macromolecular and supramolecular systems.

Development of Novel Polymeric Materials and Networks

The terminal alkyne group in this compound is a key functional handle for polymerization, enabling its participation in a variety of carbon-carbon bond-forming reactions to create highly structured polymeric materials and cross-linked networks. The inherent reactivity of the alkyne allows for the synthesis of polymers with tailored properties, where the N-(4-methoxybenzyl) moiety becomes a repeating pendant group that influences the final material's characteristics, such as solubility, thermal stability, and hydrophobicity.

Several modern polymerization techniques are well-suited for monomers containing terminal alkynes:

Metal-Catalyzed Cross-Coupling Reactions: Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, is a primary method for forming rigid, conjugated polymer backbones. By reacting this compound with di- or tri-halide aromatic compounds, highly cross-linked, porous organic polymers (POPs) can be synthesized. These materials are investigated for applications in gas storage, separation, and catalysis.

Oxidative Coupling: The Glaser-Hay coupling reaction facilitates the self-coupling of terminal alkynes in the presence of a copper catalyst and an oxidant (like oxygen) to form polydiacetylenes. This method can be employed to create linear polymers or network structures from this compound, yielding materials with interesting optical and electronic properties.

Cycloaddition Polymerizations: The alkyne functionality is an ideal participant in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." When combined with molecules containing two or more azide groups, this compound can act as a cross-linker, forming robust, triazole-containing polymer networks. nih.govnih.gov These networks are known for their high stability and modular synthesis.

The properties of the resulting polymers are significantly influenced by the pendant N-(4-methoxybenzyl) group, which can enhance solubility in organic solvents and modify the electronic nature of the polymer backbone.

Table 1: Potential Polymerization Reactions for this compound

| Polymerization Method | Co-reactant Type | Catalyst/Conditions | Resulting Linkage | Key Polymer Feature |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl dihalide (e.g., 1,4-diiodobenzene) | Pd/Cu catalyst, amine base | Alkyne-Aryl | Conjugated, rigid backbone |

| Glaser-Hay Coupling | Self-coupling | Cu catalyst, O₂ | Diacetylene (Butadiyne) | Conjugated, optically active |

Precursors for Chemical Biology Probes and Advanced Chemical Scaffolds

Derivatization for Bioconjugation Applications (e.g., functionalized nanoparticles)

Bioconjugation involves the linking of molecules to biological targets, such as proteins, nucleic acids, or surfaces like nanoparticles. The propargyl group of this compound is an exemplary functional group for this purpose, primarily through its application in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction is renowned for its high efficiency, specificity, and biocompatibility.

The derivatization process can be applied to functionalize nanoparticles, transforming them into tailored probes for imaging or delivery applications. A typical workflow involves:

Surface Modification of Nanoparticles: The surface of a nanoparticle (e.g., silica (B1680970), gold, or iron oxide) is first modified to introduce azide (-N₃) functional groups.

Click Reaction: The azide-functionalized nanoparticles are then reacted with this compound. In the presence of a copper(I) catalyst, the terminal alkyne of the amine reacts specifically with the surface azide groups.

Formation of a Stable Linkage: This reaction forms a stable, covalent 1,2,3-triazole ring, permanently tethering the N-(4-methoxybenzyl)amino moiety to the nanoparticle surface.

The resulting functionalized nanoparticles bear a surface coating where the properties are dictated by the attached molecule. The secondary amine within the linker could provide a site for further modification or impart pH-responsive behavior, while the methoxybenzyl group increases the hydrophobicity of the nanoparticle surface.

Table 2: Bioconjugation via CuAAC for Nanoparticle Functionalization

| Component | Role | Example |

|---|---|---|

| Substrate | The material to be functionalized | Azide-modified silica nanoparticles |

| Linker Molecule | The compound providing the desired surface functionality | This compound |

| Reaction Type | The chemical transformation used for conjugation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | The species that facilitates the reaction | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) |

Synthesis of Chiral and Fluorescent Macrocycles

Macrocycles are large, ring-shaped molecules that are central to host-guest chemistry, catalysis, and the development of functional materials. This compound can serve as a valuable bifunctional building block for the synthesis of complex macrocyclic structures.

The construction of macrocycles from this precursor can be envisioned through strategies that utilize both the amine and alkyne functionalities. For instance, multi-step sequences involving the reaction of the amine group with an acyl chloride, followed by a metal-catalyzed intramolecular cyclization of the alkyne, can generate well-defined macrocyclic architectures.

Synthesis of Chiral Macrocycles: Chirality can be introduced into the macrocyclic structure through several methods. One approach is to use enantioselective catalysts during the cyclization step, which can control the three-dimensional arrangement of the atoms and lead to the formation of a single enantiomer. nih.gov This strategy is crucial for applications where specific stereochemistry is required, such as in asymmetric catalysis or chiral recognition. researchgate.net Alternatively, this compound could be combined with other chiral, enantiomerically pure building blocks to construct diastereomerically pure macrocycles. nih.gov

Synthesis of Fluorescent Macrocycles: While this compound itself is not significantly fluorescent, its incorporation into a larger, rigid, and conjugated macrocyclic system can give rise to emergent fluorescent properties. The rigidity of the macrocycle can reduce non-radiative decay pathways, while conjugation, often achieved through the inclusion of aromatic rings and the alkyne's π-system in the macrocyclic backbone, can lower the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), shifting absorption and emission into the visible range. The electron-donating 4-methoxyphenyl (B3050149) group can further modulate these photophysical properties by influencing the electronic structure of the conjugated system.

Table 3: Strategies for Macrocycle Synthesis Using this compound

| Synthesis Aspect | Strategy | Description |

|---|---|---|

| Cyclization | Intramolecular Coupling | A long-chain precursor is first synthesized and then cyclized, for example via an intramolecular Sonogashira reaction. |

| Chirality | Asymmetric Catalysis | An enantioselective catalyst is used during the macrocyclization step to induce a specific planar or axial chirality. nih.govresearchgate.net |

| Fluorescence | Incorporation into Conjugated Systems | The molecule is used as a building block in a larger π-conjugated system, where conformational rigidity leads to fluorescence. |

Future Research Directions and Emerging Opportunities in N 4 Methoxybenzyl Prop 2 Yn 1 Amine Chemistry

Development of Novel and Sustainable Catalytic Systems for Propargylamine (B41283) Synthesis and Functionalization

A primary focus of future research is the creation of catalytic systems that are not only highly efficient but also environmentally benign. The classic method for synthesizing propargylamines is the A³ (aldehyde, alkyne, and amine) coupling reaction, which traditionally relies on metal catalysts. nih.govacs.org Current research aims to improve upon these methods by emphasizing sustainability.

Key areas of development include:

Heterogeneous Catalysis: There is a strong push towards replacing homogeneous catalysts with solid-supported, heterogeneous alternatives. These systems offer significant advantages, including simplified product purification and the ability to recover and reuse the catalyst multiple times. Examples include copper-functionalized metal-organic frameworks (MOFs) like MIL-101(Cr) and magnetically recoverable nanocatalysts, which have demonstrated high catalytic activity under solvent-free conditions. nih.govbohrium.comnih.gov

Metal-Free Synthesis: To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes are gaining traction. nih.gov These methods often utilize greener reaction conditions and represent a significant step towards sustainable chemistry. rsc.org For instance, metal-free, three-component decarboxylative strategies have been developed that construct diverse propargylamines from readily available amino acids, α-keto acids, and terminal alkynes. rsc.org

Solvent-Free Conditions: A major trend is the move towards solvent-free reaction conditions, which minimizes the generation of volatile organic waste. nih.govrsc.org Many modern catalytic systems, including those based on copper, zinc, and silver, have been optimized to provide excellent yields of propargylamines without the need for a reaction solvent. bohrium.comrsc.org

| Catalyst System | Key Features | Reaction Type | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Cu-functionalized MIL-101(Cr) | Heterogeneous, reusable | A³ Coupling | Catalyst recovery, solvent-free option | nih.gov |

| Magnetically Recyclable Silver Nanocatalyst (AgMNPs) | Heterogeneous, easily recoverable with a magnet | A³ Coupling | High reusability (10 cycles), mild conditions | bohrium.com |

| [Zn(L-proline)2] | Homogeneous, metal-based | A³ Coupling | Solvent-free conditions | rsc.org |

| Metal-Free Decarboxylative Coupling | No transition metal required | Three-component decarboxylative coupling | Avoids metal contaminants, environmentally friendly | rsc.org |

| Photoredox/Metal Dual Catalysis | Uses light energy to drive the reaction | Cross-Dehydrogenative Coupling (CDC) | Can operate at room temperature | scispace.com |

Exploration of New Reactivity Modes and Cascade Reactions Involving the Propargyl Amine Moiety

The unique structure of propargylamines, featuring both an amine and an alkyne moiety, makes them exceptionally versatile building blocks for synthesizing complex molecules, particularly nitrogen-containing heterocycles. nih.govmdpi.com Future research will continue to explore the untapped reactivity of this scaffold, with a particular emphasis on cascade reactions.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient route to molecular complexity from simple starting materials. nih.govresearchgate.net The propargylamine unit is an ideal substrate for such transformations. Research has demonstrated that propargylamines can undergo gold-catalyzed cascade sequences to produce substituted pyrazines or metal-free annulations with amidines to yield polysubstituted imidazoles. nih.govresearchgate.net

Emerging opportunities in this area include:

Divergent Synthesis: By carefully modulating reaction conditions, it is possible to steer the transformation of a single propargylamine substrate towards different product classes. For example, palladium-catalyzed cyclization of propargylamines can yield functionalized quinolines, while base-promoted isomerization affords 1-azadienes. mdpi.com

Novel Heterocycle Synthesis: The development of new catalytic systems will unlock pathways to previously inaccessible heterocyclic frameworks. Propargylamines serve as precursors for a wide array of heterocycles, including pyrroles, pyridines, thiazoles, and oxazoles. nih.govacs.org

Sigmatropic Rearrangements: The propargylamine skeleton is amenable to transformations like the acs.orgacs.org-sigmatropic rearrangement, which can be exploited in cascade sequences to generate novel structures such as allenyl thiocyanates. acs.org

| Reaction Type | Catalyst/Conditions | Resulting Product(s) | Significance | Reference |

|---|---|---|---|---|

| Imine-propargylamine cascade | Gold-catalyzed | 3-substituted-2,5-dimethylpyrazines | Efficient synthesis of pyrazine (B50134) heterocycles | nih.gov |

| Cascade Annulation | Metal-free | Polysubstituted imidazoles and 4-alkenylquinazolines | Switchable synthesis of different N-heterocycles | researchgate.net |

| acs.orgacs.org-Sigmatropic Rearrangement Cascade | AgSCF3 / KBr | Allenyl thiocyanates | Access to unique allenyl compounds | acs.org |

| 1,4-Addition/Annulation/Hydrolysis Cascade | Copper-catalyzed | 12-phenacyl-11H-benzo[b]xanthenes | Formation of three new bonds and one heterocycle in a single step | acs.org |

| Cyclization / Isomerization | Palladium catalyst or Base | Functionalized quinolines or 1-azadienes | Highly selective and divergent synthesis from a common precursor | mdpi.com |

Integration of N-(4-methoxybenzyl)prop-2-yn-1-amine into Advanced Materials for Specific Functions

The terminal alkyne group within the this compound structure is a highly reactive functional handle that can be exploited for the synthesis of advanced materials. This opens up opportunities beyond traditional organic synthesis and into the realm of materials science and polymer chemistry.

The propargyl group can participate in a variety of polymerization reactions, making it an attractive monomer for creating high-performance polymers. For instance, propargylamine has been used as an alternative amine source in the synthesis of benzoxazine monomers. rsc.org The resulting resins exhibit lower polymerization temperatures compared to traditional aniline-based systems and can be cured to form thermosets with high thermal stability and low flammability. rsc.org The incorporation of the propargyl group provides an additional route for cross-linking through ethynyl polymerization, enhancing the properties of the final material. rsc.org

Future opportunities include:

High-Performance Thermosets: Designing and synthesizing novel thermosets by incorporating this compound or its derivatives into polymer backbones like polybenzoxazines.

Functional Polymers: Using the alkyne group for post-polymerization modification via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach specific functional units.

Conjugated Materials: Exploring the potential for creating polymers with interesting photochemical or electronic properties, as demonstrated by studies on polymers derived from propargylamine and porphyrins. revmaterialeplastice.ro

High-Throughput Screening and Automated Synthesis Methodologies for Propargylamine Derivatives

The efficiency of multicomponent reactions like the A³ coupling makes the propargylamine scaffold ideal for the generation of large chemical libraries. researchgate.net This aligns perfectly with modern drug discovery and materials science, where high-throughput screening (HTS) is used to rapidly evaluate vast numbers of compounds for a desired activity.

Future research will likely focus on leveraging automated synthesis platforms to create diverse libraries of this compound derivatives. By systematically varying the aldehyde, alkyne, and amine components in the A³ reaction, it is possible to generate thousands of unique structures with minimal effort. These libraries can then be screened for a wide range of applications, from biological activity against therapeutic targets to specific material properties. The development of robust, automated protocols for propargylamine synthesis will significantly accelerate the discovery of new lead compounds in medicinal chemistry and novel materials with tailored functions. researchgate.net

Application of Advanced Computational Tools for Predictive Chemistry and Reaction Discovery

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound chemistry, advanced computational methods are expected to play a crucial role in several areas.

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum-chemical methods are already being used to explore the mechanisms of complex reactions involving propargylamines. nih.govresearchgate.net These studies provide detailed insights into reaction pathways, transition states, and the factors that control selectivity, which is vital for optimizing existing reactions and designing new ones. researchgate.net

Catalyst Design: Computational modeling can accelerate the development of novel catalysts by predicting their activity and selectivity, thereby reducing the need for extensive experimental screening.

Reaction Prediction: A frontier in chemical research is the use of machine learning and artificial intelligence (AI) to predict the outcomes of unknown reactions or to suggest optimal conditions for a desired transformation. arxiv.org By training algorithms on large datasets of known reactions, it may become possible to predict new reactivity modes for the propargylamine moiety or to identify novel cascade reactions leading to valuable products. Conditional variational autoencoders (CVAEs), for example, show promise in predicting suitable reaction conditions for inorganic synthesis and could be adapted for complex organic transformations. arxiv.org

Q & A

Q. What are the optimized synthetic routes for N-(4-methoxybenzyl)prop-2-yn-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Method 1 : Reacting 4-methoxybenzylamine with bromo-2-butyne in DCM at 0°C, followed by silica gel purification, yields 60% .

- Method 2 : Using Pd(PPh₃)₂Cl₂ and dppf as catalysts in DMSO at 60°C improves yield to 72% for analogous propargylamines .

- Key Variables : Catalyst choice, solvent (DCM vs. DMSO), and temperature critically impact efficiency. Lower yields in DCM may arise from slower reaction kinetics or side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

- 1H/13C NMR : Peaks at δ 3.81 (s, 3H, OCH₃) and δ 82.2/71.5 (alkynyl carbons) confirm the methoxybenzyl and propargyl groups .

- TLC Monitoring : Rf = 0.73 (n-pentane/Et₂O 1:1) ensures reaction progress and purity .

- Comparison to Literature : Cross-referencing NMR data with prior studies (e.g., δ 158.8 for aromatic carbons) minimizes misassignment risks .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with 10–40% EtOAc in pentane to separate polar byproducts .

- Solvent Extraction : Ethyl acetate/water partitioning removes unreacted amines or catalysts .

Advanced Research Questions

Q. How do catalytic systems influence the stereoelectronic properties of propargylamine derivatives?

Pd-catalyzed methods (e.g., Pd(PPh₃)₂Cl₂/dppf) enhance alkynylation efficiency by stabilizing transition states via π-backbonding. Contrastingly, CuI accelerates Sonogashira-type couplings but may lead to homocoupling byproducts . Computational studies (e.g., DFT) could map charge distribution on the methoxybenzyl group to predict reactivity .

Q. What role does this compound play in multitarget drug design?

The propargylamine moiety is a key pharmacophore in acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors. Hybrid molecules combining this scaffold with benzylpiperidine groups show dual AChE/MAO-B inhibition (IC₅₀ = 0.35 μM and 43 nM, respectively), relevant for Alzheimer’s disease .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Q. What analytical challenges arise when characterizing propargylamine-CO₂ adducts?

Cyclocarboxylation products (e.g., bis-oxazolidinones) require advanced techniques:

- X-ray Diffraction : Resolve regioselectivity in CO₂ insertion .

- Kinetic Studies : Monitor reaction progress via in situ IR to detect carbamate intermediates .

Data Contradiction Analysis

Q. Why do synthesis yields vary between nucleophilic substitution (60%) and Pd-catalyzed routes (72%)?

- Catalyst Efficiency : Pd systems mitigate steric hindrance from the methoxy group, enhancing cross-coupling rates .

- Side Reactions : Nucleophilic substitution may form quaternary ammonium salts, reducing yield .

Q. How to reconcile discrepancies in NMR shifts across studies?

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter δ values (e.g., NH protons at δ 1.59 in CDCl₃ may disappear in DMSO due to exchange broadening) .

- Impurity Interference : Trace solvents (e.g., EtOAc) may overlap with alkyne signals; use HSQC/DEPT for unambiguous assignment .

Methodological Tables

Q. Table 1. Synthesis Route Comparison

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | None | DCM | 60% | |

| Pd-Catalyzed Coupling | Pd(PPh₃)₂Cl₂ | DMSO | 72%* | |

| *Analogous propargylamine yield. |

Q. Table 2. Key NMR Assignments

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| 1H (OCH₃) | 3.81 | Methoxy group |

| 13C (C≡CH) | 82.2, 71.5 | Alkynyl carbons |

| 1H (NH) | 1.59 | Amine proton |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.